2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, a methyl group, a phenyl group, and a thieno[2,3-d]pyrimidin-4-one core
Mechanism of Action
Target of Action
The primary target of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in cancer research.
Mode of Action
The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This binding can inhibit the function of the Bcl2 protein, potentially leading to increased apoptosis, or programmed cell death. This is particularly relevant in the context of cancer cells, where the inhibition of anti-apoptotic proteins can lead to the death of these harmful cells.
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes suggest that the compound may promote apoptosis and inhibit cell proliferation, both of which are desirable effects in the treatment of cancer.
Result of Action
The compound has been found to have significant effects at the molecular and cellular levels. It has been observed to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 in treated MCF7 cells . These changes suggest an increase in apoptosis and a decrease in cell survival. Additionally, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells , further inhibiting cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin-4-one precursor, which undergoes chloromethylation to introduce the chloromethyl group. The reaction conditions for chloromethylation often involve the use of formaldehyde and hydrochloric acid under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a candidate for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)pyridine: : This compound shares the chloromethyl group but has a different core structure.
Epichlorohydrin: : Another compound with a chloromethyl group, but with an oxirane ring.
2-chloromethylbenzimidazole: : Contains a chloromethyl group and a benzimidazole core.
Uniqueness
2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of functional groups and core structure, which differentiates it from other compounds with similar elements
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)12-13(18)16-10(7-15)17-14(12)19-8/h2-6H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWUMCOPXLJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554436-89-4 |
Source
|
Record name | 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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